molecular formula C10H10BrFO2 B8581840 3-(2-bromo-4-fluorophenoxy)tetrahydrofuran

3-(2-bromo-4-fluorophenoxy)tetrahydrofuran

Cat. No.: B8581840
M. Wt: 261.09 g/mol
InChI Key: SHKVRKDBTGXPHH-UHFFFAOYSA-N
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Description

3-(2-bromo-4-fluorophenoxy)tetrahydrofuran is a chemical compound that features a tetrahydrofuran ring substituted with a 2-bromo-4-fluorophenoxy group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2-bromo-4-fluorophenoxy)tetrahydrofuran typically involves the reaction of 2-bromo-4-fluorophenol with tetrahydrofuran under specific conditions. One common method includes the use of a base such as potassium carbonate in a solvent like dimethylformamide (DMF) to facilitate the nucleophilic substitution reaction .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. The process may also include steps for purification, such as recrystallization or chromatography, to ensure the compound meets industrial standards .

Chemical Reactions Analysis

Types of Reactions

3-(2-bromo-4-fluorophenoxy)tetrahydrofuran can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield a corresponding ketone or carboxylic acid, while reduction may produce an alcohol .

Scientific Research Applications

3-(2-bromo-4-fluorophenoxy)tetrahydrofuran has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a building block for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-(2-bromo-4-fluorophenoxy)tetrahydrofuran involves its interaction with specific molecular targets. The compound may act by binding to enzymes or receptors, thereby modulating their activity. The exact pathways and targets can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to its specific substitution pattern and the presence of both bromine and fluorine atoms. This combination imparts distinct chemical reactivity and potential biological activity, making it a valuable compound for various research applications .

Properties

Molecular Formula

C10H10BrFO2

Molecular Weight

261.09 g/mol

IUPAC Name

3-(2-bromo-4-fluorophenoxy)oxolane

InChI

InChI=1S/C10H10BrFO2/c11-9-5-7(12)1-2-10(9)14-8-3-4-13-6-8/h1-2,5,8H,3-4,6H2

InChI Key

SHKVRKDBTGXPHH-UHFFFAOYSA-N

Canonical SMILES

C1COCC1OC2=C(C=C(C=C2)F)Br

Origin of Product

United States

Synthesis routes and methods I

Procedure details

To a solution of 2-bromo-4-fluorophenol (50.0 g, 261 mmol) in 300 ml of DMF was added Cs2CO3 (213 g, 654 mmol) and heated the reaction mixture for 3 h at 80° C., after that tetrahydrofuran-3-yl methanesulfonate (Int-68) (43.5 g, 261 mmol) was added at room temperature, stirred the reaction mixture for 16 h at 80° C. filtered the base, filtrate was dissolved with EtOAc (1.2 L), washed with water and 1N NaOH solution (800 ml), water and brine solution, dried over sodium sulfate and concentrated to dryness to afford crude compound. This was purified over 60-120 mesh silica using 10-12% ethyl acetate and hexane as an eluent to get the pure product (50 g, yield 73%). 1H NMR (300 MHz, CDCl3) δ 7.32-7.26 (m, 1H), 7.00-6.93 (m, 1H), 6.82-6.77 (m, 1H), 4.91-4.87 (m, 1H), 4.07-3.96 (m, 3H), 3.94-3.89 (m, 1H), 2.20-2.13 (m, 2H).
Quantity
50 g
Type
reactant
Reaction Step One
Name
Cs2CO3
Quantity
213 g
Type
reactant
Reaction Step One
Name
Quantity
300 mL
Type
solvent
Reaction Step One
Quantity
43.5 g
Type
reactant
Reaction Step Two
Yield
73%

Synthesis routes and methods II

Procedure details

To a solution of 2-bromo-4-fluorophenol (500 mg, 2.62 mmol) in acetonitrile (5 ml) was added potassium carbonate (1090 mg, 7.85 mmol) followed by 3-bromotetrahydrofuran (1000 mg, 6.62 mmol) and the resulting solution was heated to 85° C. in a Reacti-vial™ for 72 hours. The reaction mixture was cooled then the solvents removed in vacuo. tert-Butyl-dimethyl ether (20 ml) and sodium hydroxide (10% aqueous solution) (10 ml) were added and the layers were separated. The organic layer was washed with further sodium hydroxide (10% aqueous solution) (10 ml) then saturated brine solution (10 ml). The organic layer was then dried over anhydrous MgSO4 (s), filtered and evaporated in vacuo to afford crude title compound as a yellow oil (983 mg, >100%). Material was taken on without further purification.
Quantity
500 mg
Type
reactant
Reaction Step One
Quantity
1090 mg
Type
reactant
Reaction Step One
Quantity
5 mL
Type
solvent
Reaction Step One
Quantity
1000 mg
Type
reactant
Reaction Step Two

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